1-Hexyne

Übersicht

Beschreibung

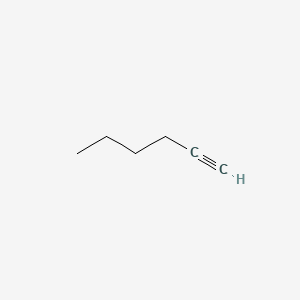

1-Hexyne, also known as n-butylacetylene, is an alkyne with the molecular formula C₆H₁₀. This organic compound consists of a six-carbon chain with a terminal carbon-carbon triple bond, characteristic of alkynes. It is a colorless liquid at room temperature with a distinctive, somewhat unpleasant odor .

Vorbereitungsmethoden

1-Hexyne can be synthesized through various methods. One common synthetic route involves the reaction of monosodium acetylide with butyl bromide:

NaC2H+BrC4H9→HC2C4H9+NaBr

This reaction illustrates the behavior of terminal alkylacetylenes . Industrial production methods often involve similar alkylation reactions, ensuring the availability of this compound for various applications.

Analyse Chemischer Reaktionen

1-Hexyne undergoes several types of chemical reactions, including:

Addition Reactions: The triple bond in this compound makes it highly reactive, allowing for addition reactions with halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).

Polymerization: The compound can undergo polymerization reactions, making it valuable in the production of plastics and resins.

Alkylation: The relatively acidic terminal hydrogen atom allows for alkylation reactions through deprotonation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Hexyne serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its triple bond allows for unique reactivity patterns that are exploited in various chemical transformations.

Synthesis of Tricyclic Compounds

A notable application involves the synthesis of tricyclic azepinoisoindolinones. In this process, this compound undergoes hydrozirconation followed by ring-closing metathesis, which facilitates the formation of intricate molecular architectures. This method highlights the compound's utility in creating complex structures essential for drug development and other applications .

Catalysis

This compound is also significant in catalytic processes, particularly in hydrogenation reactions where it acts as a model compound for studying acetylene derivatives.

Selective Hydrogenation Studies

Research has demonstrated that this compound can be selectively hydrogenated to produce 1-hexene using various catalysts. For instance, palladium-copper and palladium-tungsten supported on alumina have shown superior performance in converting this compound under specific conditions (1.5 bar and 40 °C). The palladium-tungsten catalyst exhibited over 90% selectivity for 1-hexene at complete conversion of this compound, emphasizing its efficiency in industrial applications .

| Catalyst | Conversion (%) | Selectivity to 1-Hexene (%) |

|---|---|---|

| Pd-Cu/Al2O3 | Varies | <90 |

| Pd-W/Al2O3 (Pd/W=1) | 100 | >90 |

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and other materials.

Polymer Crosslinking

Research indicates that this compound can be employed in the crosslinking of ultrahigh molecular weight polyethylene (UHMWPE). This process improves wear resistance and toughness through ionizing radiation crosslinking methods . The incorporation of this compound into polymer matrices can lead to enhanced mechanical properties suitable for biomedical applications.

Medicinal Chemistry

The compound's reactivity also finds applications in medicinal chemistry, particularly in developing new therapeutic agents.

Antifungal Activity Studies

In one study, symmetrical 1,4-disubstituted-1,2,3-bistriazoles derived from this compound were evaluated for their antifungal properties against various pathogens. The results indicated promising activity against trypanosomatids, suggesting potential applications in treating diseases like leishmaniasis .

Case Study: Hydrogenation Process Optimization

A detailed study investigated the optimization of hydrogenation processes using different catalyst compositions. The findings revealed that varying the metal ratios significantly impacted both conversion rates and product selectivity. Specifically, the Pd-W/Al2O3 catalyst at a Pd/W ratio of 1 demonstrated optimal performance, achieving high selectivity while maintaining stability under operational conditions .

Case Study: Polymer Enhancement

Another case study focused on improving UHMWPE through chemical crosslinking with this compound. The results showed substantial enhancements in wear resistance and mechanical strength, making it suitable for orthopedic implants and other high-performance applications .

Wirkmechanismus

The reactivity of 1-Hexyne is primarily due to its carbon-carbon triple bond. This bond can be broken by adequate energy input, such as heat or a catalyst, facilitating various reactions like addition, polymerization, and oxidation . The terminal hydrogen atom’s acidity also plays a crucial role in its reactivity, allowing for deprotonation and subsequent alkylation reactions .

Vergleich Mit ähnlichen Verbindungen

1-Hexyne can be compared with other similar compounds, such as:

3-Hexyne: Another isomer with the triple bond between the third and fourth carbon atoms.

3-Methylpent-1-yne: A branched isomer with a similar molecular formula but different structural arrangement.

4-Methylpent-1-yne: Another branched isomer with the triple bond at the first carbon.

This compound’s uniqueness lies in its terminal alkyne structure, which imparts distinct reactivity and properties compared to its isomers and other alkynes.

Biologische Aktivität

1-Hexyne, an alkyne with the molecular formula C₆H₁₀, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in organic synthesis.

This compound is characterized by a triple bond between the first and second carbon atoms in its chain. This structural feature contributes to its reactivity and biological interactions. The compound is typically synthesized through various methods, including dehydrohalogenation of alkyl halides or through the reaction of acetylene with appropriate alkyl groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study on the antimicrobial activity of hexane extracts from different plant sources revealed that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these extracts were found to be as low as 0.625 mg/mL against S. aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Extracts

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.625 | 2.5 |

| Escherichia coli | 1.25 | 5.0 |

| Bacillus cereus | 0.625 | 2.5 |

| Proteus vulgaris | 1.25 | 5.0 |

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines, including SK-LU-1 (lung cancer), Hep G2 (liver cancer), and MCF7 (breast cancer). Studies indicate that while this compound exhibits weak cytotoxic activity against these cell lines, it has shown potential for further development in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| SK-LU-1 | >100 |

| Hep G2 | >100 |

| MCF7 | >100 |

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to other alkyne compounds that have been studied for their antibacterial properties . Additionally, the weak cytotoxic effects observed in cancer cell lines suggest that further investigation into the apoptotic pathways influenced by this compound could provide insights into its potential therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various plant extracts containing alkyne derivatives, researchers found that hexane fractions enriched with compounds like this compound demonstrated significant inhibition zones against Bacillus cereus and Streptococcus pyogenes. The study highlighted the potential use of these extracts in developing natural antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of alkyne compounds on breast cancer cells revealed that while many compounds displayed minimal activity, those structurally similar to this compound showed promise as lead compounds for further modification and testing .

Eigenschaften

IUPAC Name |

hex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28827-85-2 | |

| Record name | 1-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870753 | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

133.0 [mmHg] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-02-7, 26856-30-4 | |

| Record name | 1-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hexyne?

A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic signals, including infrared (IR) bands for the terminal alkyne C-H stretch around 3300 cm-1 and the C≡C stretch around 2100 cm-1. These features can be used to distinguish this compound from other isomers and confirm its presence in reaction mixtures []. Additionally, proton and carbon NMR spectroscopy can provide detailed information about its structure and conformation [, , ].

Q3: How does this compound participate in cyclotrimerization reactions?

A4: this compound can undergo cyclotrimerization in the presence of certain transition metal catalysts like NbCl5 and TaCl5. This reaction yields a mixture of 1,2,4- and 1,3,5-tributylbenzene isomers, with the isomer ratio dependent on the specific catalyst used [].

Q4: Can this compound be polymerized?

A5: Yes, this compound can be polymerized using catalysts such as MoCl5 and WCl6. This polymerization process yields a mixture of methanol-soluble products and a methanol-insoluble polymer with a conjugated backbone structure [].

Q5: How does this compound react in hydrosilylation reactions?

A6: this compound undergoes hydrosilylation with various hydrosilanes in the presence of rhodium-based catalysts. The reaction regioselectivity, yielding either β-(Z)- or β-(E)-vinylsilane products, is significantly influenced by the catalyst structure, particularly the ligand environment around the rhodium center [].

Q6: Are there any catalytic applications of this compound involving carbon dioxide incorporation?

A7: Research has demonstrated the incorporation of carbon dioxide into this compound oligomerization reactions catalyzed by nickel(0) complexes. This reaction produces 4,6-dibutyl-2-pyrone alongside this compound oligomers, highlighting the potential for incorporating CO2 into valuable organic compounds [].

Q7: Have computational methods been employed to study this compound?

A8: Yes, computational studies have been instrumental in understanding the conformational preferences of this compound. Ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (B3LYP), have been used to determine the relative energies of different conformers and elucidate the impact of electron correlation effects on their stability [].

Q8: How does the position of the triple bond in this compound influence its reactivity?

A10: The terminal triple bond in this compound significantly impacts its reactivity. For example, studies with the enzyme cytochrome P450 BM3 (BM3) revealed that while this compound undergoes ω-3 hydroxylation, non-terminal alkynes lead to suicidal enzyme inactivation, highlighting the importance of the triple bond position for productive enzymatic transformations [].

Q9: Are there any studies on the impact of substituents on this compound reactivity?

A11: Yes, research on the radical cyclization of substituted this compound derivatives provides valuable insights into the impact of substituents on reactivity. For instance, the stereochemistry of the cyclization products obtained from 6-halo-1-phenyl-1-hexyne derivatives suggests the formation of a linear 1-phenylvinylic radical intermediate with an sp-hybridized radical center, highlighting the influence of the phenyl substituent on the reaction mechanism [].

Q10: How does the presence of silicon-containing substituents affect this compound polymerization?

A12: Studies on the polymerization of silicon-containing disubstituted acetylenes, such as 1-butyl-2-trimethylsilylacetylene (BTMSA), have revealed intriguing insights. While transition metal catalysts can polymerize BTMSA, the resulting polymer often exhibits a unique copolymer composition, incorporating both BTMSA and this compound units due to spontaneous desilylation during polymerization [].

Q11: What analytical techniques are commonly used to study this compound?

A14: Various analytical methods are employed to characterize and quantify this compound. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used to analyze reaction mixtures containing this compound and its derivatives []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides structural information, while infrared (IR) spectroscopy identifies functional groups [, , ].

Q12: Has this compound been used in the synthesis of optically active compounds?

A15: Yes, this compound serves as a key building block in the stereospecific synthesis of optically active acetylenic alcohols, ethers, and dichlorosilyl derivatives. Its reaction with (R)- and (S)-carvone, followed by subsequent transformations, yields a variety of chiral p-menthene derivatives, highlighting its versatility in asymmetric synthesis [].

Q13: Are there any notable applications of this compound in materials science?

A16: this compound plays a crucial role in stabilizing ruthenium nanoparticles by forming Ru-vinylidene interfacial linkages through self-assembly. This stabilization method significantly influences the electronic properties of the resulting nanoparticles, impacting their electronic conductivity and potential applications in areas like nanoelectronics and catalysis [].

Q14: Are there alternative compounds with similar properties to this compound?

A17: Yes, other terminal alkynes, such as 1-pentyne, 1-heptyne, and 1-octyne, share similar reactivity profiles with this compound. The choice of alkyne often depends on the specific application and desired chain length. For instance, in the context of transhydrogenation reactions with pentane, different hexyne isomers and hexadienes have been explored as hydrogen acceptors, with varying degrees of thermodynamic favorability and impact on the product distribution [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.